molecular formula C15H10N2O3S B3354236 (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile CAS No. 58092-41-4

(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile

Cat. No.: B3354236
CAS No.: 58092-41-4
M. Wt: 298.3 g/mol
InChI Key: AYTLAJIHMVIRKN-UHFFFAOYSA-N
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Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazoles have been synthesized using a variety of well-organized synthetic methodologies. These include using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of benzoxazoles is a bicyclic planar molecule . The presence of IR absorption band at 3214 cm −1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .


Chemical Reactions Analysis

Benzoxazoles have been synthesized via different pathways . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole .

Mechanism of Action

While the mechanism of action for benzoxazoles can vary depending on the specific compound and its use, they have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Safety and Hazards

The safety and hazards associated with benzoxazoles can vary depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Benzoxazoles have a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

2-(benzenesulfonyl)-2-(3H-1,3-benzoxazol-2-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c16-10-14(21(18,19)11-6-2-1-3-7-11)15-17-12-8-4-5-9-13(12)20-15/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTLAJIHMVIRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=C2NC3=CC=CC=C3O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742512
Record name (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58092-41-4
Record name (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
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(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
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(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
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(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
Reactant of Route 5
(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
Reactant of Route 6
(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile

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